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Introduction

Dasotraline, known chemically as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-
1-amine, is a novel dopamine and norepinephrine reuptake inhibitor that was investigated for
the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder.[1] As
a chiral molecule, dasotraline exists as one of four stereoisomers. The development and
clinical evaluation of dasotraline focused exclusively on the (1R,4S)-enantiomer. This guide
provides a comprehensive overview of the pharmacokinetic profile of dasotraline based on
available human and preclinical data. A direct comparative analysis with its other enantiomers
—(1S,4R), (1S,4S), and (1R,4R)—cannot be provided as there is no publicly available
pharmacokinetic data for these stereoisomers. The stereoselectivity of drug metabolism and
disposition is a critical factor in pharmaceutical development, often leading to significant
differences in the efficacy and safety of enantiomers.[2]

Pharmacokinetic Profile of Dasotraline ((1R,4S)-
enantiomer)

Dasotraline exhibits a unique pharmacokinetic profile characterized by slow absorption and a
long elimination half-life, which allows for stable plasma concentrations over a 24-hour dosing
interval.[3][4]
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Table 1: Summary of Dasotraline Pharmacokinetic

Parameters in Humans
Parameter Value Reference

Time to Maximum

) ~10-12 hours [4]
Concentration (Tmax)
Elimination Half-life (t¥%) 47 - 77 hours [5]
Time to Steady State ~10 days [3114]
] ) Urine (68.3%) and Feces
Primary Route of Excretion [6]
(22.4%)

Extensively metabolized by
Metabolism oxidation and subsequent [6]

Phase Il conjugations

Detailed Pharmacokinetics of Dasotraline

Absorption: Dasotraline is slowly absorbed following oral administration, with peak plasma
concentrations reached approximately 10 to 12 hours post-dose.[4]

Distribution: Information regarding the specific volume of distribution and protein binding of
dasotraline is not extensively detailed in the available literature.

Metabolism: Dasotraline undergoes extensive metabolism in humans. The primary metabolic
pathways include:[6]

Amine oxidation to form an oxime metabolite (M41).

e Sequential sulfation and glucuronidation of the oxime metabolite to form M42 and M43,
respectively.

» N-hydroxylation and subsequent glucuronidation to form M35.

o Oxidative deamination to form (S)-tetralone.

e Mono-oxidation and subsequent glucuronidation of (S)-tetralone to form M31A and M32.
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e N-acetylation to form (1R,4S)-acetamide (M102).

The two most abundant circulating metabolites are the sulfate (M42) and glucuronide (M43)
conjugates of the oxime of dasotraline, accounting for 60.1% and 15.0% of the total plasma
radioactivity, respectively. Unchanged dasotraline accounts for approximately 8.59% of the total
plasma radioactivity.[6]

Excretion: Following a single oral dose of radiolabeled dasotraline, approximately 90.7% of the
radioactivity is recovered within 35 days, with 68.3% in the urine and 22.4% in the feces.[6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of dasotraline involves the inhibition of dopamine (DAT) and
norepinephrine (NET) transporters, leading to increased levels of these neurotransmitters in the
synaptic cleft.
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Caption: Mechanism of action of dasotraline.

Experimental Protocols
Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study

A key study to elucidate the pharmacokinetic profile of dasotraline involved the administration
of a single oral dose of [14C]-labeled dasotraline to eight healthy male adult volunteers.[6]
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Methodology:
e Dosing: A single oral dose of [14C]-dasotraline was administered to each participant.

o Sample Collection: Blood, urine, and feces were collected at regular intervals for 35 days
post-dose.

o Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured to
determine the extent of absorption and routes of excretion.

o Metabolite Profiling: Plasma, urine, and feces samples were analyzed using high-
performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify
and quantify dasotraline and its metabolites.

» Structural Elucidation: The structures of the detected metabolites were elucidated using
mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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